molecular formula C23H29N5O3 B2421244 6-(2-Ethoxyphenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 899726-84-2

6-(2-Ethoxyphenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2421244
CAS RN: 899726-84-2
M. Wt: 423.517
InChI Key: UOQGRMHWSYTLKH-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity. It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

  • Synthesis and Biological Applications : The compound is involved in the synthesis of 4- and 5-disubstituted 1-benzylimidazoles, which are precursors of purine analogs. These analogs have implications in medicinal chemistry, particularly in the development of new pharmaceuticals (Alves, Proença, & Booth, 1994).

  • Antiproliferative Activity : Research into 2-phenyl-1H-benzo[d]imidazole-4,7-diones, related to the compound , has shown significant antiproliferative activity. This highlights its potential in cancer treatment, particularly in inhibiting the proliferation of vascular smooth muscle cells (Ryu et al., 2008).

  • Precursors for Antiviral and Antihypertensive Compounds : Derivatives of 7,8-polymethylenehypoxanthines, related to the compound, serve as precursors for antiviral and antihypertensive medications. This underscores the compound's relevance in the synthesis of crucial healthcare drugs (Nilov et al., 1995).

  • Synthesis of Novel Compounds : The compound aids in the synthesis of novel imidazoles and related structures, which can be utilized in various chemical applications, including drug development and material science (Klásek et al., 2010).

  • Synthesis of Glycolurils : Glycolurils, tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-diones, which are synthesized using compounds like the one , find applications in pharmacology, explosives, and supramolecular chemistry (Kravchenko, Baranov, & Gazieva, 2018).

  • Spectral Characterization for Electronic Applications : The compound is involved in the synthesis and spectral characterization of imidazoquinazoline derivatives, which have potential applications in electroluminescent layers, highlighting its use in electronic and display technologies (Hęclik et al., 2017).

  • Imidazole-Based Host for Anions : Imidazole derivatives, related to the compound, have been studied as hosts for anions. This has implications in the development of sensors and other analytical tools (Nath & Baruah, 2012).

  • Antiproliferative Agents in Cancer Research : Compounds structurally related to 6-(2-Ethoxyphenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione have shown significant antiproliferative activity against various cancer cell lines, highlighting their potential in cancer treatment (Liu et al., 2018).

Mechanism of Action

Imidazole core scaffold contains three carbon atoms, and two nitrogen with electronic-rich characteristics that are responsible for readily binding with a variety of enzymes, proteins, and receptors compared to the other heterocyclic rings .

Future Directions

The rapid expansion of imidazole-based medicinal chemistry suggests the promising and potential therapeutic values of imidazole-derived compounds for treating incurable diseases . This systemic review helps to design and discover more potent and efficacious imidazole compounds based on the reported derivatives, their ADME profiles, and bioavailability scores that together aid to advance this class of compounds .

properties

IUPAC Name

6-(2-ethoxyphenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3/c1-5-7-8-11-14-26-21(29)19-20(25(4)23(26)30)24-22-27(19)15-16(3)28(22)17-12-9-10-13-18(17)31-6-2/h9-10,12-13,15H,5-8,11,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQGRMHWSYTLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4OCC)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Ethoxyphenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

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